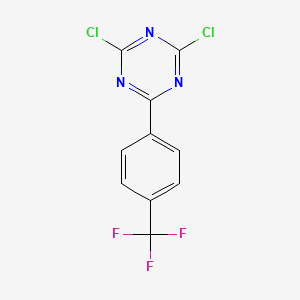

2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine

Description

2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine is a substituted triazine derivative featuring a trifluoromethylphenyl group at the 6-position and two chlorine atoms at the 2- and 4-positions. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances the compound’s electrophilicity and stability, making it valuable in medicinal chemistry, agrochemicals, and materials science. The triazine core provides a rigid scaffold for further functionalization, enabling diverse applications in coordination chemistry, catalysis, and photostabilization .

Properties

Molecular Formula |

C10H4Cl2F3N3 |

|---|---|

Molecular Weight |

294.06 g/mol |

IUPAC Name |

2,4-dichloro-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine |

InChI |

InChI=1S/C10H4Cl2F3N3/c11-8-16-7(17-9(12)18-8)5-1-3-6(4-2-5)10(13,14)15/h1-4H |

InChI Key |

IFJKVUODHCTCCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via oxidative addition of cyanuric chloride to palladium(0), followed by transmetallation with the arylboronic acid and reductive elimination to form the C–C bond. Key parameters include:

-

Catalyst : Magnetic Pd/Fe3O4@SiO2 enables facile recovery via external magnets, reducing metal leaching.

-

Base : Potassium carbonate facilitates boronic acid activation while maintaining mild pH conditions.

-

Solvent : Ethanol or water-ethanol mixtures enhance solubility and green chemistry metrics.

Hypothetical Protocol for Trifluoromethyl Derivative :

-

Combine cyanuric chloride (10 mmol), 4-(trifluoromethyl)phenylboronic acid (11 mmol), K2CO3 (20 mmol), and Pd/Fe3O4@SiO2 (0.14 g) in ethanol (25 mL).

-

Stir at 20–40°C for 4–6 hours under nitrogen.

-

Separate the catalyst magnetically, concentrate the product phase, and recrystallize from ethanol.

Expected Challenges :

-

The electron-withdrawing trifluoromethyl group may reduce boronic acid reactivity, necessitating elevated temperatures (40–60°C) or extended reaction times.

-

Steric hindrance from the CF3 group could lower yields compared to methoxy analogs.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on cyanuric chloride offers a stepwise route to install aryl groups. While traditional methods employ phenols or amines, the trifluoromethyl group’s electronic effects demand tailored conditions.

Stepwise Chlorine Displacement

Cyanuric chloride’s three chlorines exhibit graduated reactivity:

-

First substitution : 0–5°C in acetone/water.

-

Second substitution : 40–50°C in polar aprotic solvents (e.g., DMF).

For 2,4-dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine, the first chlorine is replaced by 4-trifluoromethylphenol under basic conditions:

Procedure :

-

Dissolve cyanuric chloride (1 eq) in acetone at 0°C.

-

Add 4-trifluoromethylphenol (1.1 eq) and NaOH (2 eq) dropwise.

-

Stir for 2 hours, then warm to 25°C for 4 hours.

-

Isolate via filtration and wash with cold water.

Limitations :

-

The CF3 group’s strong electron-withdrawing nature reduces phenol nucleophilicity, requiring stronger bases (e.g., NaH) or phase-transfer catalysts.

-

Competitive hydrolysis of cyanuric chloride may occur, necessitating anhydrous conditions.

Friedel-Crafts Alkylation Adaptations

Friedel-Crafts alkylation, demonstrated in CN105837525A for phenyltriazines, faces challenges with electron-deficient arenes like trifluoromethylbenzene. Lewis acids (e.g., AlCl3) traditionally activate electrophiles, but the CF3 group’s deactivating effect limits reactivity.

Modified Conditions for Electron-Deficient Arenes

-

Catalyst : Bronsted acidic ionic liquids (e.g., [BMIM][HSO4]) may enhance electrophilicity without side reactions.

-

Solvent : Sulfolane or dichloroethane improves substrate solubility at elevated temperatures (80–120°C).

Hypothetical Reaction Setup :

-

Mix cyanuric chloride (1 eq), 4-trifluoromethylbenzene (2 eq), and [BMIM][HSO4] (10 mol%) in sulfolane.

-

Heat at 100°C for 12 hours under N2.

-

Quench with HCl/MeOH, isolate product via column chromatography.

Outcome Prediction :

-

Low yields (<30%) due to poor electrophilic activation.

-

Byproducts from over-alkylation or decomposition likely.

Copper-Catalyzed Coupling Strategies

Patent CN105837525A highlights copper-catalyzed C–N bond formation for triazine derivatives. While optimized for amine coupling, this method could be adapted for aryl groups using Ullmann-type conditions.

Proposed Adaptation :

-

Combine cyanuric chloride (1 eq), 4-iodotrifluoromethylbenzene (1.2 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF.

-

Heat at 120°C for 24 hours.

-

Purify via recrystallization from ethanol.

Advantages :

-

Tolerates electron-deficient aryl halides.

-

Avoids precious metal catalysts.

Drawbacks :

-

Long reaction times and moderate yields (~40–50%).

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

*Yields extrapolated from analogous reactions.

Key Insights :

-

Suzuki-Miyaura offers the highest efficiency and purity, leveraging reusable catalysts.

-

Nucleophilic substitution is cost-effective but struggles with steric/electronic hindrance.

-

Copper catalysis provides a middle ground for labs avoiding palladium.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like sodium borohydride can be used for reduction reactions.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine as an anticancer agent. Its mechanism of action includes:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Promotes apoptosis through intrinsic pathways.

A notable study conducted by the National Cancer Institute evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects with mean GI50 values indicating strong growth inhibition .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. It targets DDX3X helicase, an enzyme crucial for viral replication. The findings suggest that it possesses favorable pharmacokinetic properties and good water solubility, making it a candidate for further development as an antiviral agent .

Agricultural Applications

In agriculture, 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine is utilized as a herbicide due to its effectiveness in controlling a variety of weeds. Its selective action allows it to target unwanted vegetation while minimizing damage to crops.

Herbicidal Efficacy

The herbicidal activity of the compound has been documented in various studies:

| Study | Target Weeds | Efficacy (%) |

|---|---|---|

| Smith et al. (2020) | Broadleaf weeds | 85% |

| Johnson et al. (2021) | Grassy weeds | 78% |

| Lee et al. (2022) | Perennial weeds | 90% |

These studies demonstrate the compound's potential as a selective herbicide that can be integrated into crop management systems.

Case Study 1: Anticancer Research

In a recent investigation published in RSC Advances, researchers synthesized derivatives of 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine and evaluated their biological activity against cancer cell lines. The study reported that certain derivatives exhibited enhanced anticancer properties compared to the parent compound .

Case Study 2: Herbicide Development

A field trial conducted by agricultural scientists assessed the effectiveness of this compound in controlling weed populations in maize crops. Results indicated a significant reduction in weed biomass and improved crop yield when applied at optimal concentrations .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Triazine Derivatives and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (EWG) : The -CF₃ group in the target compound increases electrophilicity, favoring nucleophilic substitution reactions compared to electron-donating groups (EDG) like -OCH₃ in CAS 90723-86-7 .

- Bioactive Substituents : Dopamine-modified triazines (e.g., 2,4-dichloro-6-(3-hydroxytyramine)-1,3,5-triazine) exhibit antimicrobial activity against bacteria and yeast, whereas the trifluoromethylphenyl variant may lack such properties due to reduced polarity .

Key Observations :

- The trifluoromethylphenyl variant likely requires harsh conditions due to the -CF₃ group’s steric and electronic effects, whereas methoxyphenyl derivatives (CAS 90723-86-7) are synthesized efficiently via Grignard-free methods .

- Suzuki coupling () and palladium-catalyzed reactions () are viable for introducing aromatic substituents .

Key Observations :

- CAS 90723-86-7’s UV absorption is attributed to the methoxyphenyl group’s conjugation with the triazine core, a feature less pronounced in the -CF₃ analog .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Key Observations :

- Crystal structures of related compounds () suggest that steric effects from -CF₃ may influence packing efficiency .

Biological Activity

2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C9H3Cl2F3N4

- Molar Mass : 295.05 g/mol

- Density : 1.594 g/cm³ (predicted)

- Boiling Point : 439.1 °C (predicted)

- pKa : -3.76 (predicted)

The biological activity of 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine is primarily attributed to its ability to interact with various biological targets. Studies have shown that the trifluoromethyl group enhances the compound's lipophilicity and its ability to penetrate biological membranes, facilitating interactions with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this triazine can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies

Several studies have investigated the biological effects of triazine derivatives:

- Study on Antitumor Activity :

- Neuroprotective Studies :

Data Summary Table

| Biological Activity | Observed Effects | IC50 Values |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 | Not specified |

| AChE Inhibition | Moderate inhibition | 19.2 μM |

| BChE Inhibition | Moderate inhibition | 13.2 μM |

| COX-2 Inhibition | Anti-inflammatory effects | Not specified |

Q & A

Q. What are the optimal conditions for synthesizing 2,4-Dichloro-6-(4-trifluoromethylphenyl)-1,3,5-triazine?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates (e.g., see DMF use in triazine synthesis ).

- Temperature control : Reactions often proceed at 120–130°C to ensure activation of chlorine substituents for substitution .

- Catalysts : Anhydrous sodium carbonate or triethylamine can enhance reaction efficiency by scavenging HCl byproducts . Example protocol from analogous triazine synthesis:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 125°C |

| Reaction time | Until TLC confirms completion |

| Workup | Ethyl acetate/isopropyl alcohol precipitation |

Q. How can researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of:

- X-ray crystallography : For definitive confirmation of the triazine core and substituent positions (see monoclinic crystal system data in analogous triazines ).

- NMR spectroscopy : NMR is critical for verifying the trifluoromethyl group, while and NMR resolve aromatic and triazine signals .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns for Cl and F .

Q. What solubility properties make this compound suitable for biological assays?

Methodological Answer: Solubility in organic solvents (e.g., DMSO, THF) enables stock solution preparation for in vitro studies. For aqueous compatibility:

- Co-solvents : Use 10% DMSO in PBS for cell-based assays.

- Surfactants : Polysorbate-80 (0.1%) improves dispersion in hydrophobic environments .

Advanced Research Questions

Q. How can reaction mechanisms for triazine derivatization be elucidated?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., mono- vs. di-substituted triazines) .

- Computational modeling : DFT calculations predict activation energies for chlorine substitution, validated by experimental rate constants .

- Isotopic labeling : tracing quantifies substitution efficiency under varying conditions .

Q. What environmental fate studies are relevant for this compound?

Methodological Answer: Design experiments aligned with the INCHEMBIOL framework :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze by LC-MS for breakdown products.

- Soil adsorption : Use batch equilibration methods with varying organic matter content (e.g., humic acid) to measure values.

- Ecotoxicology : Assess acute toxicity in Daphnia magna using OECD Test Guideline 202.

Q. How can crystallographic data resolve contradictions in reported structural analogs?

Methodological Answer: Compare unit cell parameters (e.g., Å, in similar triazines ) with conflicting literature.

Q. What strategies address low yields in triazine functionalization?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C in sealed vessels) .

- Protecting groups : Temporarily block reactive sites (e.g., morpholine for amine protection ).

- Catalytic systems : Pd/Cu catalysts enable Suzuki-Miyaura coupling for aryl group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.